N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
Overview
Description
N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide is a useful research compound. Its molecular formula is C16H24N2O2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclohexyl-N~2~-(2-thienylcarbonyl)valinamide is 308.15584919 g/mol and the complexity rating of the compound is 367. The solubility of this chemical has been described as 4.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclohexyl and Cyclohexane Derivatives in Medicinal Chemistry
Decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides
Studies have shown that compounds structurally related to cyclohexyl derivatives, like valinamide, undergo chemical decomposition under physiological conditions, leading to the formation of various products. This research provides insight into the stability and reactivity of these compounds, which is crucial for developing therapeutic agents (Süli‐Vargha et al., 1988).
Cycloheximide in Protein Synthesis
Cycloheximide, a compound related to cyclohexyl structures, has been used to study protein degradation and synthesis. Its ability to inhibit amino acid incorporation into proteins provides valuable data on protein turnover and synthesis rates, which have implications for understanding cellular functions and diseases (Ward, 1990).
Cyclohexylamine Utilization in Environmental Biotechnology
Characterization of Cyclohexane and Hexane Degradation
Research on Rhodococcus sp. EC1, a bacterium capable of degrading cyclohexane, a compound structurally related to cyclohexyl derivatives, offers insights into bioremediation strategies for recalcitrant hydrocarbons. Understanding the metabolic pathways involved in cyclohexane degradation can inform the development of microbial solutions for environmental clean-up (Lee & Cho, 2008).
Enzymatic Activity and Inhibition
Synthesis and α-D-Glucosidase Inhibitory Activity
N-substituted valiolamine derivatives, structurally related to cyclohexyl compounds, exhibit significant inhibitory activity against α-D-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a strategy for managing diabetes mellitus. The research into N-substituted valiolamine derivatives highlights the potential for developing new oral antidiabetic agents (Horii et al., 1986).
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory and serotonin antagonist effects .
Biochemical Pathways
Given the presence of the thiophene ring, it is possible that this compound may interact with pathways involving inflammation and serotonin signaling .
Result of Action
Based on the known activities of other thiophene derivatives, it is possible that this compound may have anti-inflammatory effects and may interact with serotonin receptors .
Properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h6,9-12,14H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXXQAZKNSRQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329585 | |
Record name | N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49737586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008201-91-9 | |
Record name | N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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